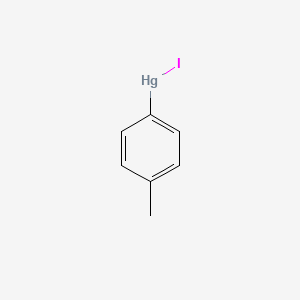

Iodo(p-tolyl)mercury

Description

Historical Context and Evolution of Organomercury Reagents in Chemical Synthesis

Organomercury compounds are among the earliest known organometallics, with their chemistry being the subject of dedicated monographs as early as 1921. google.com Historically, their stability towards air and water made them attractive reagents in organic synthesis. wikipedia.org The development of organolithium compounds through transalkylation of organomercury compounds marked a significant advancement in the field. slideshare.net Over the years, the application of organomercury compounds has evolved, with their use in mercuration reactions, an electrophilic aromatic substitution, being a key area of study since its discovery in 1898. wikipedia.orglibretexts.org

The Unique Role of Iodo(p-tolyl)mercury as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₇H₇HgI, serves as a valuable intermediate in organic synthesis. uni.lu Its utility stems from the reactivity of the carbon-mercury bond, which allows for the introduction of the p-tolyl group into various organic molecules. This has been demonstrated in reactions such as the p-tolylation of pyridine. oup.com The compound's structure, featuring a tolyl group attached to a mercury atom which is in turn bonded to an iodine atom, provides a balance of reactivity and stability.

Scope and Significance of Current Research in Arylmercury Chemistry

Current research in arylmercury chemistry is multifaceted, exploring their roles in cross-coupling reactions, the synthesis of novel materials, and catalysis. thieme.deresearchgate.netacs.orgnih.govnih.gov For instance, arylmercury chlorides have been shown to react with carbon monoxide and palladium or rhodium halide catalysts to produce diaryl ketones. researchgate.net Furthermore, arylmercury compounds are utilized in the synthesis of other organometallic reagents and have been investigated for their potential in medicinal applications and as catalysts. capes.gov.brwikipedia.orgresearchgate.netnih.gov The study of their coordination chemistry, including the formation of complexes with various ligands, also remains an active area of investigation. uu.nlcdnsciencepub.comresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇HgI |

| Molecular Weight | 419.63 g/mol |

| Appearance | Solid |

| SMILES | CC1=CC=C(C=C1)[Hg]I |

| InChI | InChI=1S/C7H7.Hg.HI/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;;1H/q;+1;/p-1 |

| InChIKey | VAGBSLXKARYETR-UHFFFAOYSA-M |

Data sourced from PubChem. uni.lu

Table 2: Related Organomercury Compounds and their Applications

| Compound | Application |

| Phenylmercury (B1218190) acetate (B1210297) | Fungicide |

| Diethylmercury | Used in the synthesis of other organometallic compounds |

| Merbromin | Topical antiseptic |

| Thimerosal | Preservative in vaccines |

Information compiled from various sources. wikipedia.org

Structure

2D Structure

Properties

CAS No. |

26037-72-9 |

|---|---|

Molecular Formula |

C7H7HgI |

Molecular Weight |

418.63 g/mol |

IUPAC Name |

iodo-(4-methylphenyl)mercury |

InChI |

InChI=1S/C7H7.Hg.HI/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;;1H/q;+1;/p-1 |

InChI Key |

VAGBSLXKARYETR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[Hg]I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Iodo P Tolyl Mercury

Carbon-Mercury Bond Cleavage Reactions

The carbon-mercury (C-Hg) bond in iodo(p-tolyl)mercury exhibits a susceptibility to cleavage by various reagents, a characteristic feature of organomercurials. This reactivity allows for the transformation of the p-tolyl group from the mercury center to other atoms, facilitating the formation of new bonds. The polarization of the Hg-C bond, with a partial positive charge on mercury and a partial negative charge on carbon, dictates its reactivity towards electrophiles and other reagents. thieme-connect.de

Halogenative Demercuration Pathways

Halogenative demercuration involves the cleavage of the C-Hg bond by halogens. This reaction proceeds readily with this compound. For instance, the reaction with iodine leads to the formation of p-iodotoluene and mercuric iodide. gla.ac.uk Similarly, treatment with bromine results in p-bromotoluene and mercuric bromide. archive.org These reactions are believed to proceed through a four-center transition state, involving the attack of the halogen molecule on the C-Hg bond. gla.ac.uk

This straightforward cleavage of the C-Hg bond by halogens provides a reliable method for the synthesis of p-tolyl halides. gla.ac.ukarchive.org The reaction is generally high-yielding and specific.

Protonolytic and Electrophilic Demercuration Processes

The C-Hg bond in this compound is also susceptible to cleavage by acids in a process known as protonolysis. Boiling mineral acids can cleave the bond to produce toluene (B28343) and a mercuric salt. archive.org The ease of this acidolysis is related to the electronegativity of the metal, with organomercury compounds being relatively stable towards water but reactive towards stronger acids. doi.org The rate-determining step in such reactions is often the transfer of a proton to the carbon atom of the C-Hg bond. thieme-connect.de

Beyond simple protonolysis, other electrophilic reagents can also induce demercuration. For example, reactions with nitrogen oxides in chloroform (B151607) can lead to the formation of various products, including p-tolylmercuric nitrate (B79036) and p-nitrosotoluene. archive.org

Transmetallation Reactions with Transition Metal Catalysts

Transmetallation, the transfer of an organic group from one metal to another, is a fundamental step in many transition metal-catalyzed cross-coupling reactions. researchgate.net this compound can serve as a source of the p-tolyl group in such reactions, transferring it to a transition metal catalyst, which then participates in the formation of new bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Suzuki-Miyaura analogues via transmetallation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nii.ac.jpnobelprize.org While direct use of this compound in classic named reactions like the Heck or Suzuki-Miyaura coupling is not the most common approach, the underlying principle of transmetallation from mercury to palladium is a key concept. researchgate.net In these catalytic cycles, a Pd(0) species undergoes oxidative addition with an organic halide. The resulting organopalladium(II) complex can then undergo transmetallation with an organometallic reagent, such as an organomercurial, to form a diorganopalladium(II) complex. nobelprize.orgresearchgate.net Reductive elimination from this complex then yields the cross-coupled product and regenerates the Pd(0) catalyst. researchgate.net

For instance, in a Suzuki-Miyaura-type process, the transmetallation step typically involves an organoboron compound. However, organomercurials can conceptually replace the organoboron reagent to transfer the aryl group to the palladium center. nih.govacs.org The Heck reaction involves the addition of an organopalladium species across a double bond. scribd.com While typically starting from aryl halides, the in-situ generation of the necessary p-tolylpalladium intermediate from this compound is mechanistically plausible.

| Reaction Type | Catalyst | Key Step | Product Type |

| Heck-type | Pd(OAc)₂/P(o-tolyl)₃ | Transmetallation/Carbopalladation | Substituted Alkenes |

| Suzuki-Miyaura analogue | Pd(PPh₃)₄ | Transmetallation | Biaryls |

Reactivity with Other Late Transition Metals (e.g., Platinum, Rhodium, Copper)

This compound also exhibits reactivity with other late transition metals, primarily through transmetallation pathways.

Platinum: Transmetallation from mercury to platinum has been utilized to synthesize organoplatinum complexes. rsc.org For example, reacting an organomercurial with a platinum(II) precursor can lead to the formation of a platinum-carbon bond. rsc.org These reactions are often employed to create specific organoplatinum compounds for further study or catalytic applications. acs.org

Rhodium: Similar to platinum, rhodium complexes can be synthesized via transmetallation from organomercurials. This method allows for the transfer of the aryl group to a rhodium center, which can be a key step in the preparation of specific rhodium catalysts or organometallic structures. rsc.org

Copper: Copper-mediated reactions are significant in organic synthesis, particularly for forming carbon-heteroatom and carbon-carbon bonds. google.comcas.cn While direct copper-catalyzed cross-coupling with this compound is less documented than palladium-catalyzed variants, the use of copper compounds as co-catalysts or mediators in transmetallation reactions involving organomercurials is known. researchgate.net For instance, the addition of a copper salt can facilitate the transfer of an organic group from mercury to another metal. researchgate.net Copper-mediated reactions often proceed under mild conditions and can be used for various transformations, including fluoroalkylation and the formation of azo compounds. cas.cnnih.gov

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The ultimate synthetic utility of the reactivity of this compound lies in its ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

The palladium-catalyzed cross-coupling reactions discussed in section 3.2.1 are prime examples of carbon-carbon bond formation . numberanalytics.com By transferring the p-tolyl group to a palladium catalyst, which then couples with another organic fragment, complex molecules can be constructed from simpler precursors. scribd.com

Alkylation and Arylation Reactions

This compound, and its more common chloride analogue, serve as effective reagents for transferring the p-tolyl group in cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks. The primary role of the organomercury compound is to act as the organometallic component (R-M) in a transmetalation step with a transition metal catalyst, typically palladium.

In a typical palladium-catalyzed cross-coupling cycle, such as the Stille or Negishi reaction, the process involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov this compound participates in the transmetalation step, where its p-tolyl group is transferred to the palladium center, displacing the iodide ligand. This generates a new organopalladium intermediate which then undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov While direct alkylation of this compound is not a common transformation, its utility is realized through these catalytic cycles. For instance, studies have shown that p-tolylmercuric chloride is not alkylated by certain reagents like methylgramine methiodide under conditions where Grignard reagents would react. researchgate.net

The general scheme for the participation of an organomercuric halide in a palladium-catalyzed cross-coupling reaction is outlined below.

| Reaction Step | Description | General Equation |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organic halide (R'-X). | Pd(0) + R'-X → R'-Pd(II)-X |

| Transmetalation | The p-tolyl group is transferred from mercury to the palladium center. | R'-Pd(II)-X + p-Tolyl-Hg-I → R'-Pd(II)-(p-Tolyl) + X-Hg-I |

| Reductive Elimination | The coupled product is eliminated from the palladium center, regenerating the catalyst. | R'-Pd(II)-(p-Tolyl) → R'-(p-Tolyl) + Pd(0) |

This table illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction involving an organomercuric halide like this compound.

Functionalization Through Electrophilic Substitution

The carbon-mercury bond in this compound is susceptible to cleavage by electrophiles. This reactivity allows for the functionalization of the aromatic ring through electrophilic substitution, where the entire mercury iodide moiety is replaced by an incoming electrophile. This class of reactions is broadly known as demetalation.

Two prominent examples of this reactivity are protodemercuration and halodemercuration.

Protodemercuration: This reaction involves the cleavage of the C-Hg bond by a strong acid. The electrophile is a proton (H+), which replaces the -HgI group on the aromatic ring to yield toluene. Kinetic studies on the analogous phenylmercury (B1218190) bromide have shown that this reaction proceeds via an SE2 mechanism. acs.org

Halodemercuration: In this reaction, a halogen molecule (e.g., Br₂, I₂) acts as the electrophile. The reaction of this compound with iodine, for example, would lead to the formation of p-iodotoluene and mercuric iodide (HgI₂).

These electrophilic cleavage reactions are characteristic of arylmercuric halides and provide a pathway to introduce various functional groups onto the aromatic ring that was initially part of the organomercury compound.

| Reaction Type | Electrophile (E+) | Product | Byproduct |

| Protodemercuration | H⁺ (from HCl, H₂SO₄, etc.) | Toluene | Hg(I)Cl |

| Iododemercuration | I⁺ (from I₂) | p-Iodotoluene | HgI₂ |

| Bromodemercuration | Br⁺ (from Br₂) | p-Bromotoluene | Hg(I)Br |

This table summarizes key electrophilic substitution (demercuration) reactions of this compound.

Mechanistic Elucidation of this compound Transformations

Kinetic Studies and Reaction Rate Determination

Understanding the mechanism of reactions involving this compound requires detailed kinetic studies to determine the reaction order and the species involved in the rate-determining step. masterorganicchemistry.com The rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. msu.edu

Rate = k [ArHgX] [H⁺]

This rate law is consistent with a bimolecular electrophilic substitution (SE2) mechanism, where both the organomercurial and the proton are involved in the slowest step of the reaction. acs.orgpdx.edu It is presumed that the acidolysis of this compound follows a similar kinetic profile, where the rate-determining step involves the attack of a proton on the carbon atom bonded to mercury.

| Parameter | Description |

| Reaction | Protodemercuration of this compound |

| Reactants | This compound, Acid (e.g., HCl) |

| Expected Rate Law | Rate = k [this compound] [H⁺] |

| Overall Order | Second-order |

| Proposed Mechanism | Bimolecular Electrophilic Substitution (SE2) |

This table outlines the expected kinetic parameters for the acidolysis of this compound based on analogous systems.

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments through a chemical reaction, providing definitive evidence for proposed mechanisms. chemguide.co.ukmasterorganicchemistry.com In the context of this compound chemistry, isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be employed to elucidate reaction pathways.

For example, the mechanism of protodemercuration can be confirmed using a deuterated acid like DCl. If the reaction proceeds as expected, the product will be toluene with a deuterium atom specifically at the para position relative to the methyl group (p-deuterotoluene). The incorporation of deuterium can be readily detected by techniques like NMR spectroscopy or mass spectrometry. mdpi.com

Similarly, in palladium-catalyzed cross-coupling reactions, ¹³C-labeling of the ipso-carbon (the carbon bonded to mercury) of the p-tolyl group would allow chemists to track the aryl group from the organomercurial to the final coupled product, confirming the transfer occurs without rearrangement. Such experiments are crucial for distinguishing between different possible mechanistic pathways, such as those involving direct C-H activation versus those proceeding via transmetalation. nih.gov

Identification and Characterization of Reactive Intermediates

The transformations of this compound proceed through various short-lived, high-energy reactive intermediates. allen.inlibretexts.org The identification of these species is crucial for a complete mechanistic understanding.

In palladium-catalyzed cross-coupling reactions, the key reactive intermediates are organopalladium complexes. nih.gov Following the transmetalation of the p-tolyl group from mercury to the palladium catalyst, a p-tolylpalladium(II) intermediate of the type [(p-tolyl)Pd(L)₂X] is formed. While often too transient to isolate, these species can sometimes be observed using spectroscopic methods under specific conditions or their existence inferred from the reaction products.

Furthermore, reactions involving strong reducing agents, such as sodium naphthalenide, can proceed through single-electron transfer (SET) mechanisms. Research on the reactions of arylmercuric chlorides and diarylmercurials with such reagents suggests the formation of radical intermediates. tdl.org For this compound, this could involve the formation of a p-tolylmercury radical (p-Tolyl-Hg•) or, upon further reduction, a p-tolyl radical (p-Tolyl•) and metallic mercury. The formation of these radical species opens up alternative reaction pathways beyond the two-electron processes typical of many organometallic reactions. tdl.org

Advanced Characterization Techniques for Iodo P Tolyl Mercury Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of iodo(p-tolyl)mercury in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamic processes within the molecule.

Multi-Nuclear NMR (e.g., ¹⁹⁹Hg, ¹³C, ¹H) for Structural Elucidation and Bonding Analysis

A multi-nuclear NMR approach is essential for the comprehensive characterization of this compound. The spin-½ nucleus, ¹⁹⁹Hg, is particularly informative, despite its low natural abundance (16.87%) and sensitivity. cdnsciencepub.comnorthwestern.edu ¹⁹⁹Hg NMR spectra yield sharp signals over a vast chemical shift range of over 4000 ppm, making the chemical shift highly sensitive to the coordination environment of the mercury atom. northwestern.edu For organomercury halides like this compound, the ¹⁹⁹Hg chemical shift is expected to fall within the characteristic range for RHgX compounds.

¹H and ¹³C NMR spectra provide detailed information about the organic p-tolyl fragment. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the iodo-mercury group. In a closely related compound, p-tolylmercuric chloride, the aromatic protons exhibit a chemical shift at δ 7.18 ppm. The expected ¹H and ¹³C NMR data for this compound can be predicted based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Coupling Constants |

|---|---|---|---|

| Aromatic Protons | ¹H | ~7.2 - 7.5 | ³J(H,H) ≈ 8 Hz, ²J(¹⁹⁹Hg,H) ≈ 200-220 Hz |

| Methyl Protons | ¹H | ~2.3 - 2.4 | ⁴J(¹⁹⁹Hg,H) ≈ 12-15 Hz |

| C-Ipsoc | ¹³C | ~140 - 145 | ¹J(¹⁹⁹Hg,C) ≈ 2300-2500 Hz |

| C-Ortho | ¹³C | ~138 - 140 | ²J(¹⁹⁹Hg,C) ≈ 100-110 Hz |

| C-Meta | ¹³C | ~129 - 131 | ³J(¹⁹⁹Hg,C) ≈ 160-180 Hz |

| C-Para | ¹³C | ~135 - 140 | ⁴J(¹⁹⁹Hg,C) ≈ 40-50 Hz |

Note: Data are estimated based on values for related organomercury compounds and substituent effects. Coupling constants to ¹⁹⁹Hg are particularly indicative of the C-Hg bond's nature.

Dynamic NMR for Ligand Exchange and Conformational Dynamics

Dynamic NMR (DNMR) techniques are employed to study reversible chemical processes that occur on the NMR timescale, such as ligand exchange and conformational changes. libretexts.orgnumberanalytics.com For this compound, DNMR can be used to investigate the kinetics and mechanisms of iodide ligand exchange with other potential ligands in solution. numberanalytics.com

Such exchange processes can be monitored using variable-temperature (VT) NMR experiments. numberanalytics.com At low temperatures, where the exchange is slow, distinct signals for the complex in its different chemical environments may be observed. As the temperature increases, the rate of exchange increases, leading to the broadening of these signals. At the coalescence temperature, the signals merge into a single, broad peak. At higher temperatures, a sharp, time-averaged signal appears. Analysis of the lineshapes at different temperatures allows for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange process.

For instance, dynamic broadening of ¹H-NMR signals was observed in a diiodo-ruthenium complex, which resolved into a sharp spectrum upon cooling, indicating a dynamic process involving the iodide ligands. mdpi.com While specific DNMR studies on this compound are not widely documented, the principles could be applied to study its association with solvent molecules or other Lewis bases, providing valuable information on its reactivity and solution behavior.

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. libretexts.org The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Table 2: Expected Solid-State Structural Parameters for this compound

| Parameter | Expected Value | Basis of Estimation |

|---|---|---|

| Hg-I Bond Length | ~2.65 - 2.70 Å | Data from [HgI₂(py)₂] rsc.org |

| C-Hg Bond Length | ~2.05 - 2.10 Å | Data from related organomercury compounds |

These data are fundamental for understanding the covalent bonding framework of the molecule in the solid state.

Analysis of Intermolecular and Supramolecular Interactions

Beyond the single molecule, X-ray diffraction reveals how molecules pack in the crystal lattice, which is governed by intermolecular and supramolecular interactions. bbau.ac.in In mercury complexes, weak interactions involving the mercury atom, known as mercuriophilic interactions or secondary bonds, often play a crucial role in the crystal architecture.

For this compound, several types of non-covalent interactions are expected to dictate its supramolecular assembly:

Hg···I Secondary Bonds: The mercury atom in one molecule can form a long, weak coordination bond with the iodine atom of a neighboring molecule. These interactions often lead to the formation of dimeric, chain, or layered structures. scispace.com

π-π Stacking: The aromatic p-tolyl rings can stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the π-system of an adjacent tolyl group. worktribe.com

Halogen Bonding: The iodine atom, being a soft Lewis base, can act as a halogen bond donor, interacting with Lewis bases in neighboring molecules.

These collective interactions result in complex and often elegant three-dimensional supramolecular architectures that define the macroscopic properties of the crystalline material. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly effective for identifying functional groups and characterizing the nature of chemical bonds.

The vibrational spectrum of this compound can be interpreted by considering the contributions from the p-tolyl group and the C-Hg-I moiety. The spectrum of p-iodotoluene provides a good reference for the vibrations of the organic part. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Comments |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Characteristic of the tolyl ring. |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | From the methyl group. |

| C=C Ring Stretch | IR, Raman | 1450 - 1610 | Multiple bands are expected for the aromatic ring. |

| Hg-C Stretch | Raman | 500 - 600 | Often weak in IR. |

The most diagnostic feature in the low-frequency region is the Hg-I stretching vibration. Studies on mercury(II) iodide show a strong, polarized Raman signal around 154 cm⁻¹. capes.gov.br The Hg-C stretch is also a key indicator. The remaining bands in the mid-IR region correspond to the internal vibrations of the p-tolyl substituent, such as C-H and C=C stretching and bending modes. A comparison of the spectra with that of related compounds like p-iodotoluene and other arylmercury halides aids in the definitive assignment of the observed vibrational bands. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Iodo P Tolyl Mercury Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. dergipark.org.trresearchgate.net DFT calculations for Iodo(p-tolyl)mercury typically employ hybrid functionals, such as B3LYP, and quasi-relativistic pseudopotentials for the heavy mercury and iodine atoms to account for relativistic effects. mdpi.com

DFT geometry optimization of this compound reveals a structure with a nearly linear C-Hg-I bond arrangement, a characteristic feature of two-coordinate mercury(II) compounds. escholarship.org The p-tolyl group and the iodine atom are positioned on opposite sides of the mercury center.

Table 1: Calculated Geometric and Electronic Parameters for this compound Note: This data is representative and derived from typical DFT calculations on analogous arylmercury halides.

| Parameter | Calculated Value | Description |

|---|---|---|

| Hg-C Bond Length | 2.08 Å | The distance between the mercury atom and the ipso-carbon of the tolyl group. |

| Hg-I Bond Length | 2.65 Å | The distance between the mercury and iodine atoms. |

| C-Hg-I Bond Angle | 178.5° | The angle defining the geometry around the mercury center, indicating a nearly linear arrangement. |

| NBO Charge on Hg | +0.75 e | The calculated partial charge on the mercury atom, indicating its electrophilic character. |

| NBO Charge on I | -0.45 e | The calculated partial charge on the iodine atom. |

| NBO Charge on C (ipso) | -0.30 e | The calculated partial charge on the carbon atom directly bonded to mercury. |

DFT calculations are highly effective in predicting NMR chemical shifts, providing a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. imist.ma For heavy atoms like mercury, it is essential to include relativistic effects, often through the Zeroth-Order Regular Approximation (ZORA) or by using specialized basis sets, to achieve accurate predictions of ¹⁹⁹Hg chemical shifts. escholarship.org

The calculated shifts are typically referenced against a standard compound, like Tetramethylsilane (TMS) for ¹H and ¹³C, and Dimethylmercury for ¹⁹⁹Hg. imist.mansf.gov The chemical environment, including the solvent, significantly influences NMR parameters, an effect that can be modeled computationally. nsf.gov

Table 2: Predicted NMR Chemical Shifts for this compound in CDCl₃ Note: This data is representative and estimated based on GIAO-DFT calculations and experimental data for analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Aryl, ortho to Hg) | 7.45 | Deshielded due to proximity to the electropositive mercury center. |

| ¹H (Aryl, meta to Hg) | 7.15 | Less affected by the mercury substituent. |

| ¹H (Methyl) | 2.38 | Typical chemical shift for a tolyl methyl group. |

| ¹³C (ipso) | 145.0 | The carbon atom directly bonded to mercury shows a significant downfield shift. |

| ¹⁹⁹Hg | -1350 | Referenced to (CH₃)₂Hg. The shift is highly sensitive to the halide and aryl substituent. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the entire energy landscape of a chemical reaction, identifying intermediates and transition states. dergipark.org.tr This provides a deep understanding of reaction mechanisms, kinetics, and selectivity. rsc.org

A common reaction involving arylmercury halides is the symmetrization reaction, where two molecules of an organomercury halide react to form a diorganomercury compound and a mercury(II) salt. For this compound, this would be:

2 p-Tolyl-Hg-I → (p-Tolyl)₂Hg + HgI₂

DFT calculations can locate the transition state for this reaction, which is often a four-centered structure involving two mercury and two iodine atoms. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. ucsb.educrystalsolutions.eu By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed.

Table 3: Representative Calculated Energy Profile for the Symmetrization of this compound Note: Energies are hypothetical and for illustrative purposes.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| 2 x [p-Tolyl-Hg-I] (Reactants) | 0.0 | The baseline energy of the starting materials. |

| Transition State (TS) | +25.5 | The activation energy barrier for the reaction. This is the rate-determining step. mdpi.com |

| (p-Tolyl)₂Hg + HgI₂ (Products) | -5.0 | The overall reaction is slightly exothermic. |

Reactions are almost always carried out in a solvent, which can have a profound effect on the reaction pathway and energetics. The Polarizable Continuum Model (PCM) is a widely used method to simulate these effects. wikipedia.orgscience.gov In PCM, the solvent is modeled as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. jdftx.org

This model accounts for the electrostatic stabilization of charged or polar species. For the symmetrization reaction, a polar solvent would likely stabilize the polar transition state more than the less polar reactants, potentially lowering the activation energy and accelerating the reaction. More advanced cluster-continuum models can be used to account for specific solute-solvent interactions, such as hydrogen bonding, by including a few explicit solvent molecules in the quantum mechanical calculation. arxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. dovepress.commdpi.com Ab initio MD (AIMD), where forces are calculated using DFT on-the-fly, is particularly powerful for studying systems where bond breaking and formation occur or where accurate force fields are unavailable. nsf.gov

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the polar C-Hg-I moiety. nih.gov

Dynamic Behavior: The rotational and translational diffusion of the molecule in the solvent. nih.gov

Intermolecular Interactions: The tendency of this compound molecules to aggregate via intermolecular Hg···I interactions or π-π stacking of the tolyl rings. dovepress.com

These simulations track the positions and velocities of all atoms over time, typically on the scale of nanoseconds, generating a trajectory that can be analyzed to extract structural and dynamic properties. epfl.ch

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound Note: These parameters are representative for setting up an all-atom MD simulation.

| Parameter | Value/Setting | Purpose |

|---|---|---|

| System Composition | 1 this compound + ~2000 Solvent Molecules (e.g., Toluene) | Creates a representative solvated system in a simulation box. |

| Force Field | COMPASS or custom parameters derived from DFT | Defines the potential energy function for interatomic interactions. mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (25 °C) | Simulates the system at room temperature. |

| Simulation Time | 50 ns | Allows for sufficient sampling of molecular motions and interactions. |

| Time Step | 1.0 fs | The interval between successive calculations of forces and positions. |

Quantum Mechanical Studies of Mercury-Carbon Bond Stability and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of the mercury-carbon (Hg-C) bond in organomercury systems such as this compound. These computational methods provide profound insights into the molecule's electronic structure, which in turn governs the stability and reactivity of the Hg-C bond.

Theoretical investigations reveal that the Hg-C bond in arylmercury compounds possesses significant covalent character. The stability of this bond can be quantified through computational calculation of its bond dissociation energy (BDE). While specific BDE data for this compound is not extensively published, values from analogous compounds provide a reliable framework for understanding its stability. For instance, the bond dissociation energy for diphenylmercury (B1670734) (C6H5-HgC6H5) is approximately 285 kJ/mol. ucsb.edu This substantial energy requirement for homolytic cleavage indicates a relatively strong and stable aryl-mercury bond under normal conditions.

DFT studies on various organomercury compounds consistently show that they are comparatively stable. ekb.eg The geometry and electronic properties are often explored using hybrid functionals like B3LYP. nih.govresearchgate.netekb.egresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through these methods helps in understanding the charge distribution and the nature of frontier orbitals, which are key to predicting reactivity. ekb.egresearchgate.netekb.eg

The reactivity of this compound is largely dictated by the relative strengths of its covalent bonds. Computational data on mercury-halogen bond dissociation energies are particularly revealing. The BDE for the mercury-iodine bond is reported to be around 38 kJ/mol, which is dramatically lower than that of the mercury-chlorine (100 kJ/mol) and mercury-bromine (72.8 kJ/mol) bonds, and critically, significantly weaker than the aryl-Hg bond. ucsb.edu

This large difference in bond energy between the Hg-C and Hg-I bonds strongly suggests that the mercury-iodine bond is the most probable site for initial chemical attack. Reactions such as nucleophilic substitution or redistribution are computationally predicted to have much lower activation energy barriers for processes involving the cleavage of the Hg-I bond compared to the Hg-C bond. This is consistent with experimental observations where organomercuric halides readily undergo reactions at the mercury-halogen site. archive.org For example, the reaction of organomercuric halides with acids typically proceeds more readily for compounds with weaker mercury-halogen bonds. archive.org Furthermore, the redistribution reaction, where two molecules of RHgX convert to R2Hg and HgX2, is a well-known process for organomercury halides, the mechanism of which can be modeled theoretically. cdnsciencepub.com

The calculated bond lengths for Hg-C in various organometallic environments typically fall within the range of 2.06 to 2.15 Å. core.ac.uk In some theoretical models of mercury adsorbed on carbon surfaces, slightly longer Hg-C bond lengths of 2.26 to 2.34 Å have been calculated. nih.gov These structural parameters, derived from computational models, are crucial for accurately predicting the molecule's behavior.

Interactive Data Table: Calculated Bond Parameters for Mercury Compounds

The following table summarizes key computational and experimental data related to the stability of bonds in arylmercury halide systems. Users can sort the data by clicking on the column headers.

| Bond Type | Typical Bond Length (Å) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| Aryl-Hg | 2.06 - 2.15 core.ac.uk | ~285 (for C₆H₅-HgC₆H₅) ucsb.edu |

| Hg-Cl | N/A | 100 ucsb.edu |

| Hg-Br | N/A | 72.8 ucsb.edu |

| Hg-I | N/A | 38 ucsb.edu |

Applications of Iodo P Tolyl Mercury As a Precursor and Reagent in Complex Synthesis

Aryl Transfer Agent in the Construction of Advanced Organic Scaffolds

The primary role of iodo(p-tolyl)mercury in the synthesis of complex organic molecules is as an aryl transfer agent. The p-tolyl moiety can be transferred to other molecules through various transition metal-catalyzed cross-coupling reactions. This capability is particularly valuable in the construction of intricate organic frameworks.

Organomercurials, including this compound, have historically been employed in arylation reactions. The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a prime example of a palladium-catalyzed C-C bond-forming reaction where aryl halides or triflates react with alkenes. wikipedia.orgorganic-chemistry.org The foundational work by Richard F. Heck in 1969 involved the coupling of arylmercuric halides with alkenes using a stoichiometric amount of a palladium(II) species. wikipedia.org This underscores the potential of compounds like this compound to serve as arylating agents under palladium catalysis.

The regioselectivity of such arylations is a key consideration. In palladium-catalyzed C-H activation/arylation reactions, directing groups on the substrate often control the position of arylation. nih.govscilit.comnih.gov While specific studies detailing the stereoselectivity and regioselectivity of this compound in these reactions are not extensively documented, the general reactivity of arylmercurials suggests their utility in directed C-H functionalization, leading to specific isomers of arylated products. The choice of ligands on the palladium catalyst can also play a crucial role in controlling the selectivity of the arylation process. nih.gov

The construction of biaryl and polyaromatic systems is a cornerstone of modern organic synthesis, with applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are a principal method for achieving these structures. Arylmercurials can participate in these reactions as the organometallic coupling partner. For instance, palladium-catalyzed cross-coupling reactions between organomercurials and organic halides can form C-C bonds, although selectivity can be an issue. wikipedia.org The presence of halide salts can, however, increase the selectivity of these transformations. wikipedia.org

Precursor for Other p-Tolyl Organometallic Species

This compound is a valuable starting material for the synthesis of other p-tolyl containing organometallic compounds. These transformations typically involve either the formation of a diorganomercury compound or the transfer of the p-tolyl group to a different metal, a process known as transmetalation.

This compound can be converted to the more stable di(p-tolyl)mercury. This transformation is a disproportionation reaction where two molecules of the organomercury halide react to form one molecule of the diorganomercury compound and one molecule of a mercury(II) salt. This reaction can be promoted by various reagents that form stable complexes with mercury(II) ions, such as inorganic iodides.

A well-documented procedure involves the reaction of p-tolylmercuric chloride with sodium iodide in ethanol. In this reaction, the p-tolylmercuric chloride is first converted in situ to this compound, which then undergoes disproportionation to yield di(p-tolyl)mercury.

| Reactant | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| p-Tolylmercuric Chloride | Sodium Iodide | 95% Ethanol | 15 hours | 78-85% |

This reaction highlights the utility of this compound as a direct precursor to di(p-tolyl)mercury, a compound that can also serve as a p-tolyl transfer agent.

Transmetalation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. wikipedia.org this compound can undergo transmetalation with various transition metal complexes, most notably those of palladium and copper. This process generates a new organometallic species containing the p-tolyl group, which can then participate in subsequent bond-forming reactions.

In the context of palladium-catalyzed cross-coupling, the arylmercurial would transfer its p-tolyl group to the palladium center. The general mechanism of the Heck reaction, for instance, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent beta-hydride elimination. wikipedia.orgorganic-chemistry.orglibretexts.orguwindsor.caprinceton.edu When using an arylmercurial, a transmetalation step would replace the oxidative addition of an aryl halide.

Similarly, copper-mediated cross-coupling reactions can utilize organomercury compounds. nih.govrsc.orgnih.govrsc.orgorganic-chemistry.org The transfer of the p-tolyl group to a copper catalyst would generate a p-tolylcopper species, which can then react with a variety of coupling partners. While detailed studies on the transmetalation of this compound are not abundant, the general principles of organomercurial chemistry support its role as a competent p-tolyl donor in these catalytic cycles.

Role in the Synthesis of Functional Materials and Specialty Chemicals (excluding polymers for medical/consumer use)

The application of organomercury compounds in the synthesis of functional materials is a more specialized area. While there is extensive research into the synthesis of materials like organic light-emitting diodes (OLEDs) and liquid crystals, the use of this compound as a precursor is not well-documented in the available literature. beilstein-journals.orgresearchgate.netmdpi.comcolorado.edubeilstein-journals.orguniss.itissp.ac.ru

The synthesis of these materials often relies on the precise construction of conjugated organic molecules, a task frequently accomplished through palladium-catalyzed cross-coupling reactions. Given the ability of this compound to participate in such reactions as an arylating agent, it is plausible that it could be employed in the synthesis of building blocks for these materials. However, the toxicity associated with mercury compounds has led to a preference for other organometallic reagents, such as organoboron, organotin, and organozinc compounds, in many modern synthetic applications.

Utilization in the Preparation of Highly Substituted Aromatic and Heteroaromatic Compounds

This compound serves as a versatile precursor and reagent in the synthesis of complex organic molecules, particularly in the formation of highly substituted aromatic and heteroaromatic compounds. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Historically, organomercurials, including arylmercuric halides like this compound, were instrumental in the early development of what is now known as the Heck reaction. This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. The foundational work in this area demonstrated the viability of using arylmercuric compounds as the arylating agent.

The general mechanism of such a palladium-catalyzed coupling reaction involves the oxidative addition of the organomercurial to a palladium(0) species, forming an arylpalladium(II) complex. This intermediate then reacts with an alkene (or other coupling partner) in a migratory insertion step, followed by β-hydride elimination to yield the arylated product and regenerate the palladium(0) catalyst.

While modern synthetic methods have largely shifted towards less toxic organoboron and organotin reagents for similar transformations (e.g., Suzuki and Stille couplings), the underlying principle of using organometallic reagents to deliver organic fragments in a controlled manner remains central. The reactivity of this compound in these contexts provides a basis for creating sterically hindered and electronically diverse aromatic systems.

For instance, the p-tolyl group from this compound can be transferred to various aromatic and heteroaromatic scaffolds through cross-coupling reactions with appropriate halides or triflates. This enables the construction of complex biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, natural products, and materials science.

The following table provides a conceptual overview of the types of transformations where this compound could be employed as a reagent, based on the established reactivity of arylmercurials in palladium-catalyzed reactions.

| Reactant A (from this compound) | Reactant B | Catalyst | Product Type |

| p-Tolyl | Substituted Alkene | Palladium(0) Complex | Substituted Stilbene Derivative |

| p-Tolyl | Aryl Halide | Palladium(0) Complex | Substituted Biaryl |

| p-Tolyl | Heteroaryl Halide | Palladium(0) Complex | Substituted Heteroaryl-Aryl Compound |

Emerging Trends and Future Research Directions in Iodo P Tolyl Mercury Chemistry

Sustainable Synthesis of Organomercury Reagents

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For organomercury compounds like Iodo(p-tolyl)mercury, this involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. Traditional syntheses often rely on organolithium or Grignard reagents, which require stringent anhydrous conditions and flammable solvents. numberanalytics.com104.197.3 Emerging sustainable approaches aim to circumvent these issues.

Future research is focused on expanding solvent-free and energy-efficient techniques. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a promising solvent-free alternative for the synthesis of organometallic compounds, including halogenated arenes and metal complexes. nih.govacs.org Another avenue involves the use of alternative energy sources, such as microwave irradiation, which has been shown to accelerate the synthesis of organomercurials in "dry media" conditions. nrel.gov Furthermore, the use of greener, more benign catalysts, such as potassium carbonate, has been reported for the synthesis of organomercurials, offering a milder and more environmentally friendly option. utn.edu.ar The exploration of water as a solvent or the use of recyclable solvent systems like polyethylene (B3416737) glycol (PEG) are also key areas of investigation. utn.edu.ar

| Methodology | Key Features | Sustainability Advantages | Potential Application to this compound |

|---|---|---|---|

| Traditional Grignard Route | Reaction of p-tolylmagnesium halide with mercury(II) iodide. numberanalytics.com104.197.3 | Well-established, high yields. | Requires flammable ether solvents, moisture-sensitive. |

| Microwave-Assisted Synthesis | Use of microwave irradiation, often under solvent-free conditions. nrel.govresearchgate.net | Reduced reaction times, increased energy efficiency. | Direct mercuration of toluene (B28343) followed by halide exchange. |

| Mechanochemistry (Ball-Milling) | Solvent-free reaction induced by mechanical force. nih.govacs.org | Eliminates bulk solvent use, reduces waste. | Solid-state reaction between a tolyl precursor and a mercury salt. |

| Green Catalysis | Use of mild, recyclable, and non-toxic catalysts (e.g., K₂CO₃). utn.edu.ar | Avoids harsh acids/bases, improves atom economy. | Catalytic mercuration of toluene in a green solvent. |

Integration of Organomercury Chemistry with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, reproducibility, and scalability. syrris.jporganic-chemistry.org The precise control over reaction parameters like temperature, pressure, and mixing can be particularly beneficial for managing potentially hazardous reagents like organomercurials. organic-chemistry.org Microfluidic devices, a subset of flow chemistry, have been successfully used to synthesize and crystallize organometallic polymers, demonstrating the potential for fine control over product formation. nih.govcas.cn

Automated synthesis platforms are also revolutionizing chemical research by enabling high-throughput screening of reaction conditions and rapid library synthesis. sigmaaldrich.comnih.gov These systems, which can automate the entire workflow from reagent addition to purification, could be adapted for the synthesis of this compound and its derivatives. sigmaaldrich.com This would not only accelerate research but also minimize operator exposure to toxic mercury compounds. Future work will likely focus on developing dedicated flow and automated protocols for the synthesis and in-line analysis of arylmercury(II) halides, potentially integrating them into multi-step "telescoped" syntheses. ubc.ca

Exploration of Photoredox and Electrocatalytic Methodologies Involving Arylmercury(II) Halides

Photoredox and electrocatalysis represent modern frontiers in synthetic chemistry, offering unique reactivity pathways through the generation of radical intermediates under mild conditions. While much of the research on the photochemistry of organomercurials has focused on their degradation, for instance using TiO₂ photocatalysis to mineralize toxic mercury compounds, these principles can be inverted for synthetic purposes. 104.197.3utn.edu.ar Theoretical studies suggest that the reaction between elemental mercury and halogenated molecules can be initiated photochemically, hinting at light-driven pathways for C-Hg bond formation. nih.gov

Electrosynthesis provides another powerful tool. The direct electrochemical synthesis of organometallics by consuming a metal anode is a known, albeit less common, method. iupac.org For instance, the electrochemical reduction of ketones at a mercury cathode can yield alkyl mercurials. slideshare.net This approach could be explored for the synthesis of arylmercury compounds from appropriate aromatic precursors. The development of electrochemical methods would offer a reagent-less approach to activating or forming the C-Hg bond, aligning with the principles of green chemistry. unipd.it Future research will likely investigate the viability of both photoredox and electrochemical methods for the controlled synthesis and functionalization of this compound, moving beyond degradation-focused studies.

Development of Novel Mechanistic Probes and Real-Time Reaction Monitoring Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The study of reactions involving this compound can be greatly enhanced by modern analytical techniques that allow for real-time monitoring. Techniques like FlowNMR and real-time mass spectrometry enable the non-invasive observation of reactive intermediates and the collection of accurate kinetic data. chemrxiv.orgrsc.orgshimadzu.com This allows chemists to directly observe the formation and consumption of species in the reaction mixture, providing invaluable mechanistic insights that are often missed with traditional offline analysis. chemrxiv.org

In addition to spectroscopic monitoring, the development of specialized chemical probes is a growing area. Fluorescent probes have been designed for the sensitive and selective detection of mercury species, including methylmercury (B97897) and inorganic Hg(II). acs.orgresearchgate.netmdpi.com Similar probe-based strategies could be developed to specifically track arylmercury(II) halides like this compound during reactions. For example, nucleic acid probes have been developed based on the reaction of mercurated pyrimidine (B1678525) residues with sulfhydryl-containing ligands, demonstrating a specific detection principle. semanticscholar.org These advanced monitoring and probing techniques will be instrumental in elucidating the complex reaction pathways of organomercury compounds, leading to more rational and efficient synthetic designs.

Synergistic Approaches Combining Experimental and Advanced Computational Studies

The synergy between experimental work and computational chemistry has become a powerful paradigm in chemical research. Density Functional Theory (DFT) calculations are increasingly used to predict and rationalize the structures, stabilities, and reactivities of organometallic compounds. ekb.egeurjchem.comekb.eg For organomercury compounds, computational studies have been used to investigate molecular geometries, HOMO-LUMO energy gaps (which relate to reactivity), and reaction energetics. ekb.egeurjchem.comsemanticscholar.org For example, theoretical studies have shown that organomercury compounds are relatively stable compared to their organotellurium counterparts, as indicated by their HOMO-LUMO energy levels. ekb.eg

Future research will increasingly rely on this integrated approach. Computational modeling can predict the most promising sustainable synthesis conditions before they are attempted in the lab, saving time and resources. nih.gov DFT calculations can help elucidate complex reaction mechanisms, such as the transition states involved in photocatalytic or electrochemical processes. rsc.orgmdpi.comrsc.org By comparing theoretical predictions with data from real-time monitoring experiments, a much more detailed and accurate picture of the chemical system can be constructed. This combined experimental-computational strategy will be key to unlocking new reactivity patterns and designing novel applications for this compound and related organometallics.

| Compound Name |

|---|

| This compound |

| p-tolylmagnesium halide |

| mercury(II) iodide |

| potassium carbonate |

| polyethylene glycol |

| methylmercury |

Q & A

Q. What are the critical safety protocols for handling iodo(p-tolyl)mercury in laboratory settings?

Due to its high toxicity (IDLH: 10 mg/m³ as Hg) and explosive decomposition above 200°C, experiments must include:

- Use of fume hoods and personal protective equipment (PPE) to limit inhalation/contact.

- Thermal stability monitoring via thermogravimetric analysis (TGA) to avoid exceeding 200°C during synthesis or purification .

- Emergency protocols for mercury spill containment and iodide fume neutralization (e.g., activated carbon filters) .

Q. How can researchers accurately determine the purity of this compound?

Methodological approaches include:

- Melting point analysis : Compare observed mp (reported as 36–37°C for the precursor 4-iodotoluene) against literature values, noting deviations due to impurities .

- Spectroscopic characterization : Use to verify aromatic proton signals (p-tolyl group) and to confirm mercury coordination .

- Elemental analysis : Validate stoichiometry (CHHgI) via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) for Hg/I ratios .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol (EtOH) is recommended for recrystallization based on its use in purifying the precursor 4-iodotoluene, which shares structural similarities. Slow cooling minimizes thermal stress, reducing decomposition risks .

Advanced Research Questions

Q. How do decomposition pathways of this compound influence experimental design?

Decomposition above 200°C releases toxic Hg vapors and iodide fumes. To mitigate:

- Controlled thermal studies : Use differential scanning calorimetry (DSC) to identify exothermic thresholds and design inert-atmosphere protocols .

- Product analysis : Post-decomposition, employ gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., p-tolyl radicals) and X-ray diffraction (XRD) to identify solid residues like HgI .

Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?

As a potential arylating agent, its reactivity can be probed via:

- Kinetic studies : Monitor Hg-C bond cleavage rates under varying catalysts (e.g., Pd/ligands) using in situ Raman spectroscopy.

- Computational modeling : Density functional theory (DFT) can predict transition states for aryl transfer, guiding ligand selection to enhance efficiency .

Q. How can conflicting data on mercury-aryl bond stability be resolved?

Discrepancies in thermal or hydrolytic stability reports require:

- Standardized conditions : Replicate experiments under controlled humidity/temperature, using deuterated solvents to track hydrolysis via .

- Comparative analysis : Benchmark against structurally analogous compounds (e.g., phenylmercuric nitrate) to isolate electronic vs. steric effects .

Methodological Guidance

Q. What analytical techniques are most effective for characterizing mercury-iodide interactions in this compound?

- X-ray crystallography : Resolve Hg-I bond lengths and coordination geometry, critical for understanding steric effects in catalysis .

- Extended X-ray absorption fine structure (EXAFS) : Probe local Hg environments in amorphous or solution-phase samples .

Q. How should researchers design experiments to minimize environmental contamination from mercury waste?

- Chelation protocols : Treat waste with sulfur-based ligands (e.g., thiourea) to precipitate Hg as non-volatile complexes.

- Closed-loop systems : Integrate mercury vapor traps (e.g., gold-coated filters) in reaction setups to capture airborne particulates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing reproducibility in this compound synthesis?

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.